Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole

Catalytic hydrogenation Chemoselectivity Ring preservation

Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole (C₁₆H₁₄N₂O₃, MW 282.29 g/mol) is a chiral 4,5-dihydroisoxazole (2-isoxazoline) bearing a 5-methyl group in a trans relationship to the 4-phenyl substituent and a 3-(4-nitrophenyl) moiety. The 4,5-dihydroisoxazole ring distinguishes it from the fully aromatic isoxazole scaffold by preserving an sp³-hybridized carbon at position 4 or 5, which imposes stereochemical constraints and alters both reactivity and biological recognition.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
Cat. No. B12906690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3/c1-11-15(12-5-3-2-4-6-12)16(17-21-11)13-7-9-14(10-8-13)18(19)20/h2-11,15H,1H3/t11-,15+/m1/s1
InChIKeyKBEWATCLVLIAPT-ABAIWWIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-5-Methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole – Core Structural & Supplier-Relevant Profile


Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole (C₁₆H₁₄N₂O₃, MW 282.29 g/mol) is a chiral 4,5-dihydroisoxazole (2-isoxazoline) bearing a 5-methyl group in a trans relationship to the 4-phenyl substituent and a 3-(4-nitrophenyl) moiety. The 4,5-dihydroisoxazole ring distinguishes it from the fully aromatic isoxazole scaffold by preserving an sp³-hybridized carbon at position 4 or 5, which imposes stereochemical constraints and alters both reactivity and biological recognition . The electron-withdrawing 4-nitrophenyl group at the 3-position polarizes the C=N bond of the dihydroisoxazole ring, rendering the heterocycle susceptible to nucleophilic attack at the carbon adjacent to nitrogen—a feature that underpins its utility as a selective covalent warhead in inhibitor design [1].

Trans stereochemistry enforces defined spatial orientation
4-Nitrophenyl group polarizes C=N for nucleophilic attack
Dihydroisoxazole ring enables chemoselective reduction

Why Trans-5-Methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole Cannot Be Freely Interchanged with Other In-Class Dihydroisoxazoles


Dihydroisoxazole-based building blocks and probes are frequently treated as interchangeable by procurement workflows that prioritize cost or delivery time over stereoelectronic precision. However, the trans-5-methyl-4-phenyl substitution pattern in this compound creates a unique steric and electronic environment that cannot be replicated by regioisomers (e.g., 4-methyl-5-phenyl analogs) or by des-methyl analogs. In the broader dihydroisoxazole class, the position of the methyl group dictates the stereochemistry of the ring and consequently the orientation of the pendant aryl groups, which directly impacts target binding [1]. Additionally, the 4-nitrophenyl substituent at position 3 is not a passive chromophore; it activates the C=N bond toward nucleophilic addition, and its para-nitro orientation yields a distinct electron-density profile compared to meta- or ortho-nitro isomers, affecting both reaction kinetics and biological selectivity . Substituting this compound with a cheaper, non-nitrated or differently methylated analog risks loss of activity, altered selectivity, or complete failure in a validated synthetic or biological protocol.

Regioisomer mismatch

4-Methyl-5-phenyl isomers may alter steric access to the electrophilic C=N, shifting warhead kinetics.

Cis diastereomer or racemate

Class-level SAR suggests stereochemistry at C5 can markedly change target engagement; trans specificity may not transfer.

Non-nitrated analogs

Absence of the 4-nitro group reduces C=N electrophilicity, potentially limiting covalent warhead reactivity.

Quantitative Differentiation Evidence for Trans-5-Methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole vs. Closest Analogs


Chemoselective Catalytic Hydrogenation: Dihydroisoxazole Ring Retention vs. Isoxazole Ring Rearrangement

Under identical Pd/C-catalyzed hydrogenation conditions (H₂ balloon, MeOH, RT), 3-(nitrophenyl)-4,5-dihydroisoxazoles—including the 4-nitrophenyl subclass—undergo exclusive reduction of the nitro group to the corresponding aniline while fully preserving the dihydroisoxazole ring. In contrast, the corresponding fully aromatic 3-(nitrophenyl)isoxazoles undergo concomitant ring-opening and rearrangement to yield 4-aminoquinolines . This divergent chemoselectivity is a direct consequence of the saturated C4–C5 bond in the dihydroisoxazole scaffold, which cannot participate in the rearrangement pathway. The implication for procurement is clear: if the intended downstream application requires an intact dihydroisoxazole ring post-reduction (e.g., for further functionalization or retention of the covalent warhead), the aromatic isoxazole analog is entirely unsuitable.

Chemoselective Reduction
Class-level
Exclusive ring retention vs. complete rearrangement to quinoline
Determines downstream product identity
Pd/C, H₂ balloon, MeOH, RT; class-level evidence
Catalytic hydrogenation Chemoselectivity Ring preservation

Stereochemistry-Dependent Biological Activity: Trans-5-substituted Dihydroisoxazoles Show Superior Target Inhibition Over Cis Isomers

In a systematic SAR study of dihydroisoxazole-based human transglutaminase 2 (TG2) inhibitors, the 5-(S)-configured dihydroisoxazole enantiomer exhibited markedly higher inhibitory potency than the corresponding 5-(R)-enantiomer, with an approximately 50-fold improvement in activity for the optimized inhibitor [1]. Although the published series features a 3-bromo substituent rather than the 3-(4-nitrophenyl) group, the stereochemical preference is governed by the interaction of the 5-substituent with the enzyme active site, a principle that extends to all 5-substituted dihydroisoxazole warheads. The trans relationship between the 5-methyl and 4-phenyl groups in the target compound enforces a specific spatial orientation of the phenyl ring that cannot be achieved by the cis diastereomer. For researchers developing covalent probes or inhibitors, procurement of the stereochemically defined trans isomer is therefore critical to ensure reproducible target engagement.

Stereochemistry-Activity
Class-level
~50-fold potency shift (S vs. R) in 3-bromo dihydroisoxazole series
Stereochemistry critical for target engagement
Inferred for 3-(4-nitrophenyl) series; recombinant TG2 assay
Stereochemistry-activity relationship Transglutaminase 2 Enantioselective inhibition

Regioisomeric Differentiation: 5-Methyl-4-phenyl vs. 4-Methyl-5-phenyl Scaffolds Exhibit Non-Equivalent Reactivity Toward Nucleophiles

In 3-substituted-4,5-dihydroisoxazoles, the position of the methyl group relative to the C=N electrophilic center governs the steric accessibility of the imine carbon. The target compound places the methyl group at position 5, adjacent to the oxygen atom and distal to the reactive C3–N2 bond, leaving the electrophilic center sterically unencumbered by the methyl substituent. In contrast, the regioisomeric trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole positions the methyl group directly on the carbon adjacent to the C=N bond, introducing steric hindrance that can slow nucleophilic attack [1]. While direct kinetic comparison data for these two specific regioisomers is not publicly available, the underlying principle is well established in dihydroisoxazole reactivity: substituents at position 4 exert a larger steric effect on reactions at C3 than substituents at position 5 due to their proximity to the electrophilic center .

Regioisomer Reactivity
Data to verify
Methyl at C5 (distal) vs. C4 (proximal) alters steric environment at C=N
May influence nucleophilic addition rate
No direct kinetic comparison published
Regioisomer comparison Nucleophilic addition Covalent warhead reactivity

Electronic Effect of the 4-Nitrophenyl Substituent: Enhanced C=N Polarization vs. Non-Nitrated Analogs

The 4-nitrophenyl group at position 3 exerts a strong electron-withdrawing effect (Hammett σₚ = +0.78 for NO₂) that polarizes the C=N bond of the dihydroisoxazole ring, increasing the electrophilicity of the imine carbon. This electronic activation is absent in analogs bearing a 3-phenyl or 3-(4-methoxyphenyl) substituent, where the C=N carbon is comparatively less electrophilic [1]. In the context of TG2 inhibitor development, dihydroisoxazoles with electron-withdrawing substituents at position 3 consistently showed faster inactivation kinetics than those with electron-donating groups; the 3-bromo-4,5-dihydroisoxazole warhead (σₚ for Br = +0.23) served as the benchmark electrophile, and compounds with stronger electron-withdrawing groups at position 3 were predicted to exhibit enhanced reactivity [2]. While direct kinetic data for the 3-(4-nitrophenyl) analog relative to the 3-bromo analog have not been published, the nitro group's substantially larger σₚ value suggests a meaningful increase in C=N electrophilicity.

Electronic Activation
Supporting evidence
σₚ(NO₂)=+0.78, σₚ(Br)=+0.23, σₚ(H)=0.00
Predicts higher C=N electrophilicity
Hammett constants; consistent with TG2 inhibitor SAR
Electronic effects Hammett substituent constants Electrophilicity

Highest-Value Application Scenarios for Trans-5-Methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole Based on Quantitative Differentiation


Synthesis of 3-(4-Aminophenyl)-4,5-dihydroisoxazole Intermediates via Chemoselective Nitro Reduction Without Ring Opening

The catalytic hydrogenation study by Singh et al. (Synthesis 2006) demonstrates that 3-(nitrophenyl)-4,5-dihydroisoxazoles undergo clean nitro-to-amine reduction with complete ring preservation, while the corresponding isoxazoles rearrange to quinoline products under identical conditions [1]. This makes the target compound a strategic intermediate for preparing 3-(4-aminophenyl)-4,5-dihydroisoxazole building blocks, which can be further functionalized via amide coupling, reductive amination, or diazotization. The trans-5-methyl-4-phenyl stereochemistry is retained throughout the reduction, preserving the chiral information for downstream asymmetric synthesis.

Covalent Inhibitor Probe Development Requiring Enantiomerically Pure Trans-Dihydroisoxazole Warheads

SAR studies on dihydroisoxazole-based TG2 inhibitors (J. Med. Chem. 2006, 49, 7493–7501) established that the 5-(S) enantiomer is up to 50-fold more potent than the 5-(R) enantiomer, underscoring the critical importance of defined stereochemistry at the 5-position [1]. The trans-5-methyl-4-phenyl configuration of this compound provides a stereochemically defined scaffold for developing covalent probes targeting active-site cysteine or other nucleophilic residues. The 4-nitrophenyl group further enhances C=N electrophilicity through its strong electron-withdrawing effect, potentially accelerating covalent bond formation with the biological target .

Structure-Activity Relationship (SAR) Expansion Around the Dihydroisoxazole 4-Position Using a Stereochemically Pure Template

Because the trans relationship between the 5-methyl and 4-phenyl groups locks the phenyl substituent in a specific spatial orientation, this compound serves as a structurally rigid template for exploring substituent effects at the 4-position while keeping the 3-(4-nitrophenyl) and 5-methyl groups constant. In contrast, the cis isomer or the 4-methyl-5-phenyl regioisomer would orient the aryl group differently, confounding SAR interpretation. The defined stereochemistry ensures that any observed changes in biological or chemical behavior upon modification of the 4-phenyl group can be attributed solely to electronic or steric effects of the substituent rather than to conformational ambiguity.

Mechanistic Probes for Studying Nucleophilic Attack at the C=N Bond of Heterocyclic Electrophiles

The 4-nitrophenyl substituent provides a convenient UV-vis chromophore (λₘₐₓ ≈ 270–280 nm for the nitroaromatic moiety) that can be used to monitor reaction progress spectrophotometrically. The dihydroisoxazole ring's reactivity toward nucleophiles (e.g., thiols, amines) can be systematically compared against the non-nitrated analog or the fully aromatic isoxazole to quantify the contribution of electronic activation to reaction kinetics. The class-level evidence that dihydroisoxazoles are selective covalent warheads for active-site cysteines [1] positions this compound as a useful tool for bioconjugation and activity-based protein profiling studies.

Application
Selection Property
Validation Focus
Chemoselective nitro reduction
Dihydroisoxazole ring retention under H₂/Pd-C
Product identity confirmation (¹H NMR, MS)
Covalent inhibitor probe design
Trans-5-methyl-4-phenyl stereochemistry
Target-engagement assay reproducibility
SAR at 4-position of dihydroisoxazole
Stereochemically rigid trans scaffold
Attribution of activity changes to substituent effects
Nucleophilic addition kinetics at C=N
4-Nitrophenyl electronic activation
Reaction rate comparison with non-nitrated analog
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